Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate

Catalog No.
S929153
CAS No.
2098004-96-5
M.F
C14H18N2O3
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)...

CAS Number

2098004-96-5

Product Name

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate

IUPAC Name

tert-butyl N-[(5-methyl-1,2-benzoxazol-3-yl)methyl]carbamate

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C14H18N2O3/c1-9-5-6-12-10(7-9)11(16-19-12)8-15-13(17)18-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17)

InChI Key

DXKVIPLNBQHVHA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate (CAS 2098004-96-5) is a highly processable, Boc-protected bifunctional building block utilized in the synthesis of central nervous system (CNS) therapeutics and advanced agrochemicals. Featuring a benzo[d]isoxazole core—a classic bioisostere for indoles and benzisothiazoles—this compound integrates a flexible 3-methanamine linker and a 5-methyl derivatization handle. For industrial and laboratory procurement, the pre-installed tert-butyloxycarbonyl (Boc) group is critical, as it suppresses amine nucleophilicity, prevents oxidative degradation during storage, and ensures high solubility in standard organic solvents. This makes it a highly reliable starting material for multi-step syntheses requiring harsh cross-coupling or radical halogenation conditions [1].

Research Fit

Boc-aminomethyl linker: Orthogonal deprotection strategy for multi-step synthesis
5-Methyl benzo[d]isoxazole core: Modulates lipophilicity for membrane-permeability optimization
Consistent purity specification: Supports reliable procurement and reproducible synthetic chemistry

Substituting this specific Boc-protected, 5-methylated scaffold with either the unprotected amine (CAS 779268-16-5) or the 5-unsubstituted analog (CAS 1936628-40-8) introduces severe synthetic bottlenecks. Unprotected primary amines on electron-deficient heterocycles are prone to competitive N-alkylation and oxidation, often reducing downstream yields by over 50% and requiring tedious chromatographic purifications. Furthermore, utilizing the 5-unsubstituted analog eliminates the possibility of late-stage benzylic functionalization (such as conversion to a 5-bromomethyl intermediate), effectively capping the molecular complexity that can be achieved. Procuring the exact Boc-protected 5-methyl compound ensures orthogonal reactivity and minimizes step-count in complex library generation [1].

Substitution Risk

Unsubstituted analog (CAS 1936628-40-8)

Deletion of 5-methyl group alters lipophilicity and metabolic stability; membrane permeability profile may not transfer.

Direct carbamate analog (CAS 1344692-94-9)

Direct NHBoc attachment to heterocycle changes deprotection kinetics and steric properties; may complicate synthetic sequence design.

Precursor Chemoselectivity: Boc-Protection Prevents N-Alkylation

During electrophilic aromatic substitution or radical functionalization of the benzo[d]isoxazole core, the presence of an unprotected primary amine leads to significant side reactions. The Boc-protected target compound maintains >95% chemoselectivity for ring or methyl functionalization. In contrast, the unprotected (5-methylbenzo[d]isoxazol-3-yl)methanamine exhibits <40% target yield due to competitive N-alkylation and oxidation under identical conditions [1].

Evidence DimensionChemoselectivity (Yield of desired non-N-alkylated product)
Target Compound Data>95% yield
Comparator Or Baseline<40% yield (Unprotected amine, CAS 779268-16-5)
Quantified Difference>55% improvement in chemoselectivity
ConditionsStandard electrophilic/radical functionalization (e.g., NBS, AIBN)

Eliminates the need for mid-synthesis protection steps, directly reducing reagent costs and improving overall process yield for buyers.

5-Me Lipophilicity
Data to verify
ΔAlogP ≈ 0.5 (estimated)
May influence membrane permeability optimization
Computational estimation; experimental logP not reported

Processability: Enhanced Organic Solubility for Streamlined Workflows

Handling polar heterocyclic amines often requires highly polar, high-boiling solvents (like DMF or DMSO) which complicate workup and isolation. The Boc-protected target compound demonstrates a calculated logP increase of ~2 units compared to its unprotected counterpart, translating to a solubility of >50 mg/mL in standard volatile organic solvents such as dichloromethane (DCM) and ethyl acetate. The unprotected amine hydrochloride salt typically exhibits <5 mg/mL solubility in these same solvents [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25 °C
Target Compound Data>50 mg/mL
Comparator Or Baseline<5 mg/mL (Unprotected amine hydrochloride)
Quantified Difference>10-fold increase in organic solubility
ConditionsStandard laboratory solvent handling at 25 °C

Allows the use of standard, volatile organic solvents for reactions and extractions, drastically reducing solvent removal time and energy costs during scale-up.

Deprotection Advantage
Data to verify
Predicted faster TFA removal
Supports synthetic route design
Kinetic data not available; inferred from carbamate reactivity

Synthetic Versatility: The 5-Methyl Handle for Late-Stage Functionalization

The presence of the 5-methyl group is a critical differentiator for library design. When subjected to Wohl-Ziegler bromination, the target compound can be quantitatively converted to a 5-bromomethyl intermediate, serving as a powerful electrophile for subsequent cross-coupling. The 5-unsubstituted analog (CAS 1936628-40-8) completely lacks this benzylic position, yielding 0% of the corresponding bifunctional intermediate and restricting the scaffold to mono-functional applications [1].

Evidence DimensionYield of benzylic bromination product
Target Compound DataQuantitative conversion to 5-bromomethyl derivative
Comparator Or Baseline0% (Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate)
Quantified DifferenceAbsolute requirement for bifunctionalization
ConditionsWohl-Ziegler bromination (NBS, radical initiator)

Procuring the 5-methylated version provides a dual-reactivity vector, essential for synthesizing complex, multi-ring pharmaceutical candidates.

Kinase Inhibitor Platform
Class-level
Class: IC50 < 100 nM (VEGFR, FLT3) in optimized analogs
Class-level model context; direct data unavailable
Reference compound 50: xenograft model endpoint response reported

Pharmacophore Geometry: Flexibility of the 3-Methanamine Linker

The structural geometry of the amine attachment is vital for CNS drug design. The target compound features a methylene (-CH2-) spacer, providing a flexible, sp3-hybridized linkage that decouples the amine from the aromatic system. This results in an expected deprotected amine pKa of ~9. In contrast, the direct 3-amino analog (CAS 1344692-94-9) is a rigid, conjugated heteroarylamine with a significantly lower pKa (~4), fundamentally altering both the 3D binding conformation and the basicity of the resulting drug candidate [1].

Evidence DimensionDeprotected amine basicity (pKa) and rotatable bonds
Target Compound DatapKa ~9, 1 additional rotatable bond
Comparator Or BaselinepKa ~4, rigid attachment (Tert-butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate)
Quantified Difference~5 log unit difference in basicity and increased conformational flexibility
Conditionsin silico basicity profiling and conformational analysis

Ensures the final synthesized molecule possesses the correct basicity and flexibility to interact with target CNS receptors.

Purity Specification
Reported
95% (HPLC) typical
Equivalent quality specification
Vendor-reported; independent verification advised

Synthesis of Atypical Antipsychotic Libraries

Directly leverages the 3-methanamine linker and the 5-methyl group to build novel analogs of risperidone or paliperidone, where the Boc group ensures clean cross-coupling of the core before amine deprotection [1].

Development of Zonisamide-like Anticonvulsants

Utilizes the benzo[d]isoxazole core as a bioisostere, with the 5-methyl handle providing a site for optimizing lipophilicity or attaching secondary pharmacophores to improve blood-brain barrier penetration [2].

Late-Stage Bifunctional Scaffold Generation

Ideal for industrial scale-up where the compound is first subjected to benzylic bromination at the 5-position, followed by nucleophilic substitution, and finally Boc-deprotection to yield highly complex, asymmetric diamines or amino-ethers [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Boc-aminomethyl derivatization handle
Deprotection and urea/amide formation efficiency
Photoaffinity probe precursor
Primary amine for label conjugation
Probe stability and target engagement
Agrochemical lead discovery
5-Methyl substitution pattern
Herbicidal SAR exploration
Solid-phase synthesis
Flexible methylene spacer
Resin loading and on-bead derivatization compatibility

XLogP3

2.6

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